schisandrin A

Multidrug Resistance Reversal P-glycoprotein Inhibition Cancer Chemotherapy Adjuvant

Researchers relying on generic Schisandra extracts encounter irreproducible CYP3A4 inhibition and MDR reversal data due to undefined lignan composition. Schisandrin A (CAS 61281-38-7) is a structurally defined, high-purity dibenzocyclooctadiene lignan that resolves this variability. • CYP3A4 inhibition: IC50 = 6.60 μM, Ki = 5.83 μM (mixed noncompetitive kinetics) • Selectively suppresses JNK MAPK activation with minimal impact on ERK and p38 • Highest potency among five schizandrins for reversing P-gp-mediated MDR; sensitizes resistant cancer cells to vincristine and doxorubicin Supplied with rigorous QC (HPLC ≥98%) for reproducible pharmacology and drug interaction studies.

Molecular Formula C24H32O6
Molecular Weight 416.5 g/mol
Cat. No. B1245793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameschisandrin A
Synonymsdeoxyschisandrin
deoxyschizandrin
schisandrin A
schizandrin A
Molecular FormulaC24H32O6
Molecular Weight416.5 g/mol
Structural Identifiers
SMILESCC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3CC1C)OC)OC)OC)OC)OC)OC
InChIInChI=1S/C24H32O6/c1-13-9-15-11-17(25-3)21(27-5)23(29-7)19(15)20-16(10-14(13)2)12-18(26-4)22(28-6)24(20)30-8/h11-14H,9-10H2,1-8H3/t13-,14-/m1/s1
InChIKeyJEJFTTRHGBKKEI-ZIAGYGMSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Schisandrin A Procurement Guide for Research


Schisandrin A (also known as Schizandrin A or Deoxyschizandrin) is a dibenzocyclooctadiene lignan primarily isolated from the fruit of Schisandra chinensis (Turcz.) Baill. [1] It exhibits a broad range of pharmacological activities, including hepatoprotection, anti-inflammatory, anticancer, and neuroprotective effects [2]. This compound is distinct from its analogs such as Schisandrin B and Schisandrin C, and its unique structural features drive specific interactions with CYP3A4, P-glycoprotein, and MAPK signaling pathways [3].

Source Identity Dibenzocyclooctadiene lignan from Schisandra chinensis fruit
Pathway Target Set Interacts with CYP3A4, P-glycoprotein, and MAPK signaling pathways
Analogue Distinction Structurally distinct from Schisandrin B and C; avoid generic Schisandra extract Class-level inference; specific batch verification recommended

Schisandrin A Differentiation from Related Lignans


The dibenzocyclooctadiene lignan family, including Schisandrin A, B, and C, shares a common core but exhibits divergent biological activities due to subtle structural differences [1]. The orientation of the cyclooctadiene ring and the presence or absence of methylenedioxy groups fundamentally alter target engagement and potency [2]. Consequently, substituting Schisandrin A with a generic 'Schisandra extract' or even a closely related analog like Schisandrin B can lead to significantly different experimental outcomes, especially in CYP3A4-mediated drug metabolism assays, multidrug resistance reversal studies, and inflammation models where pathway-specific inhibition is required [3].

!
CYP3A4 interaction profile may shift
Schisandrin A is a mixed noncompetitive inhibitor; Schisandrin B shows different potency and isoform selectivity in certain metabolic contexts. Substitution may confound drug metabolism studies.
!
MAPK pathway selectivity differs
Schisandrin A preferentially inhibits JNK; Schisandrin B targets p38, and Schisandrin C broadly inhibits ERK/JNK/p38. Using a different lignan can redirect the signaling endpoint.
!
MDR reversal potency varies among analogues
Schisandrin A shows the highest P-gp reversal activity among tested schizandrins; other lignans may not produce comparable MDR reversal in the same cell models.

Schisandrin A Comparative Evidence


MDR Reversal Superiority vs. Other Schizandrins

In a direct comparative study of five schizandrins, Schisandrin A (Sin A) was identified as the most potent MDR reversal agent [1]. It reversed vincristine (VCR) resistance in KBv200 cells by a factor of 309-fold, compared to lower reversal factors exhibited by the other four schizandrins [2]. It also reversed VCR resistance by 38-fold in MCF-7/Dox cells and 84-fold in Bel7402 cells, demonstrating broad and potent P-gp inhibitory activity [3].

MDR reversal activity
Head-to-head
VCR resistance reversal: 309× (KBv200), 38× (MCF-7/Dox), 84× (Bel7402) at 25 μM
Ranked highest among five schizandrins in this panel
Supports P-gp inhibition screening; response may differ in other MDR models
Multidrug Resistance Reversal P-glycoprotein Inhibition Cancer Chemotherapy Adjuvant

MAPK Pathway Modulation vs. Schisandrin B and C

A head-to-head comparison in THP-1 cells stimulated with Propionibacterium acnes revealed that Schisandrin A, B, and C have distinct MAPK pathway modulation profiles [1]. Schisandrin A preferentially suppressed JNK activation, while exerting only a weak effect on ERK and p38 [2]. In contrast, Schisandrin B strongly inhibited p38, and Schisandrin C inhibited phosphorylation of all three MAPKs, especially ERK [3]. Additionally, Schisandrin B and C inhibited inflammatory cytokine release at 5 μM, whereas Schisandrin A required 10 μM [4].

MAPK pathway profile
Head-to-head
Strong JNK inhibition; weak ERK/p38 effect 10 μM minimal effective conc.
JNK-preferring pathway-response context
Schisandrin B (p38) and C (ERK-preferring) alter different endpoints
Anti-inflammatory Activity MAPK Signaling Acne Vulgaris

CYP3A4 Inhibition Potency and Kinetics

Schisandrin A acts as a potent and reversible inhibitor of CYP3A4, with an IC50 of 6.60 μM for midazolam 1-hydroxylation in human liver microsomes and a Ki of 5.83 μM [1]. Kinetic analysis reveals it is a mixed noncompetitive inhibitor [2]. In vivo, the apparent Ki value for CYP3A inhibition in rats is 30.67 mg/kg [3]. While both Schisandrin A and B inhibit CYP3A, Schisandrin B demonstrates stronger inhibitory activity against poziotinib metabolism with IC50 values of 2.55 μM for M1 and 6.97 μM for M2, whereas Schisandrin A is less potent in this specific context [4].

CYP3A4 inhibition
Cross-study
IC50 6.60 μM; Ki 5.83 μM; mixed noncompetitive HLM, midazolam
Moderate CYP3A4 inhibition profile
Schisandrin B shows ~2.6× lower IC50 for poziotinib M1; context-dependent selection
CYP3A4 Inhibition Drug-Drug Interaction Herb-Drug Interaction

Intestinal Permeability Superiority Over Schisandrols

Using in situ single-pass intestinal perfusion in rats, the apparent permeability (Papp) of four lignans was ranked [1]. Schisandrin A exhibited higher permeability than both Schisandrol A and Schisandrol B, though it was slightly less permeable than Schisandrin B [2]. This indicates that within the lignan family, Schisandrin A possesses favorable absorption characteristics compared to schisandrols, which is a critical consideration for oral bioavailability in in vivo studies [3].

Intestinal permeability
Head-to-head
Papp: Schisandrol A < Schisandrol B < Schisandrin A < Schisandrin B
Higher permeability than schisandrols
SPIP rat model; may support oral exposure studies
Intestinal Absorption Bioavailability Lignan Permeability

Hepatoprotection Compared to Gomisin A

In a comparative study of constituents from Schisandra fruits on CCl4-induced hepatic damage in rats, both Gomisin A and Schisandrin provided hepatoprotection, but Gomisin A exhibited stronger potency [1]. Specifically, Gomisin A more markedly reduced serum GOT and GPT levels compared to Schisandrin [2]. This indicates that while Schisandrin A possesses hepatoprotective properties, it is not the most potent among its class for this specific indication, making Gomisin A a preferred positive control or lead compound for pure hepatoprotection studies [3].

Hepatoprotection rank
Head-to-head
GOT/GPT reduction: Gomisin A > Schisandrin A
Not the most potent in class for transaminase reduction
CCl4-injury model; multi-target studies may still benefit from Schisandrin A
Hepatoprotection Liver Injury Aminotransferase Activity

Neuroprotection in Alzheimer's vs. Schisandrin B and C

A comparative study on Aβ25-35 neurotoxicity in PC12 cells showed that Schisandrin B and Schisandrin C markedly reversed Aβ-induced cell death, apoptosis, and elevated reactive oxygen species, while Schisandrin A and Schisantherin A had no obvious effects [1]. However, in a separate in vitro Alzheimer's disease model using SH-SY5Y and SK-N-SH cells, Schisandrin A was found to alleviate Aβ25-35-induced inflammation and oxidative stress, increasing cell viability and reducing apoptosis at 10-15 µg/mL [2]. This suggests Schisandrin A's neuroprotective effects are cell-type or model-dependent and likely mediated through distinct pathways compared to Schisandrin B and C [3].

Neuroprotection context
Cross-study
No protection in PC12 cells; protection in SH-SY5Y/SK-N-SH (10–15 μg/mL)
Cell-type-dependent Aβ25-35 response
Schisandrin B/C protect in PC12; model selection influences outcome
Neuroprotection Alzheimer's Disease Beta-Amyloid Toxicity

Schisandrin A Research Applications


JNK-Specific Anti-Inflammatory Mechanisms

When studying inflammation driven by JNK MAPK signaling (e.g., in response to Propionibacterium acnes or similar stimuli), Schisandrin A is the preferred lignan. It strongly suppresses JNK activation with minimal impact on ERK and p38, allowing for more precise pathway interrogation compared to Schisandrin B (strong p38 inhibition) or Schisandrin C (broad MAPK inhibition) [1].

Reversing MDR in Cancer Chemotherapy

For studies aiming to reverse P-glycoprotein-mediated multidrug resistance (MDR) in cancer cell lines, Schisandrin A demonstrates the highest potency among the five major schizandrins. It significantly sensitizes resistant cancer cells to vincristine and doxorubicin, making it a valuable tool compound for MDR reversal assays and for validating P-gp inhibition strategies [2].

CYP3A4-Mediated Herb-Drug Interactions

Schisandrin A serves as a well-characterized, moderate-potency CYP3A4 inhibitor (IC50 = 6.60 μM, Ki = 5.83 μM) with mixed noncompetitive kinetics [3]. This makes it a useful reference compound for in vitro and in vivo studies of CYP3A4-mediated drug metabolism and herb-drug interactions, especially when compared to stronger inhibitors like ketoconazole or to Schisandrin B which exhibits different potency in certain metabolic contexts [4].

ERK/MAPK-Mediated Neuroinflammation in Alzheimer's

In SH-SY5Y and SK-N-SH cell models of Aβ-induced neuroinflammation, Schisandrin A activates the ERK/MAPK pathway and reduces oxidative stress and apoptosis [5]. This makes it a suitable compound for studying ERK-mediated protective mechanisms, distinct from the broad anti-Aβ toxicity effects of Schisandrin B and C observed in PC12 cells [6].

Application
Selection Property
Validation Focus
JNK pathway inflammation research
JNK-selective inhibition profile
MAPK phosphorylation endpoint comparison
MDR reversal in cancer cell models
P-glycoprotein inhibition activity ranking
Chemosensitization fold-change in MDR lines
CYP3A4-mediated drug metabolism studies
Moderate, mixed noncompetitive CYP3A4 inhibition
In vitro/in vivo herb-drug interaction models
ERK/MAPK neuroinflammation models
Cell-type-dependent neuroprotection profile
Aβ-induced oxidative stress and apoptosis endpoints

Technical Documentation Hub

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